

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine CAS number 76661-24-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine
Cat. No.:	B2867756

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine** (CAS No. 76661-24-0)

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development, focusing on the chemical intermediate **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine**. As a Senior Application Scientist, the aim is not merely to present data but to provide a synthesized understanding of this molecule's properties, reactivity, and potential applications. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.^{[1][2]} This guide is structured to provide both foundational knowledge and actionable insights, from its basic molecular profile to its strategic use in complex synthetic pathways.

Part 1: Core Molecular Profile Chemical Identity and Structure

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine is a substituted pyrimidine characterized by two chlorine atoms at the C2 and C5 positions and a 3-nitrophenoxy group at the C4 position. This unique arrangement of substituents dictates its chemical reactivity and potential as a versatile building block in organic synthesis.

Caption: Chemical structure of **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	76661-24-0 [3][4][5][6]
Molecular Formula	$C_{10}H_5Cl_2N_3O_3$ [3]
Molecular Weight	286.07 g/mol [3]

| Synonyms | **2,5-dichloro-4-(3-nitrophenoxy)pyrimidine**[[5](#)] |

Physicochemical Properties

The physicochemical properties of this compound are essential for designing reaction conditions and purification protocols.

Table 2: Physicochemical Data

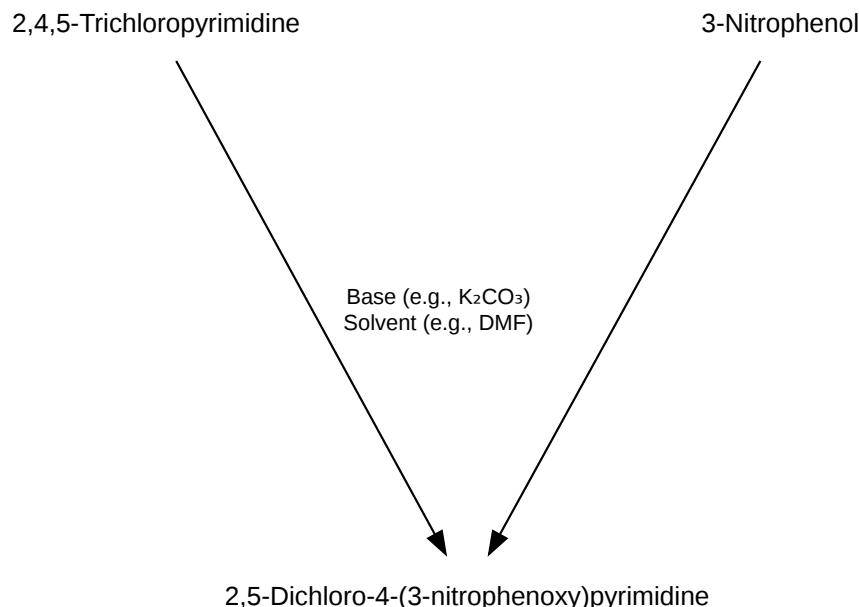
Property	Value	Source
Physical Form	Solid [3]	A Chemtek
Melting Point	164-165 °C	ChemicalBook
Purity	Typically >95%	A Chemtek[3]

| Storage Conditions | Inert atmosphere, 2-8°C[[3](#)] | A Chemtek |

Spectroscopic Characterization (A Predictive Approach)

While a complete set of published spectra for this specific molecule is not readily available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

- 1.3.1. **1H NMR Spectroscopy:** The proton NMR spectrum is expected to be dominated by signals from the aromatic protons. The single proton on the pyrimidine ring (at C6) would


likely appear as a singlet in the downfield region. The protons of the 3-nitrophenoxy group will exhibit a complex splitting pattern characteristic of a substituted benzene ring. For a similar compound, 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, the aromatic protons of the nitrophenoxy group appear between δ 7.74 and 8.28 ppm.[7]

- 1.3.2. ^{13}C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four carbons of the pyrimidine ring and the six carbons of the nitrophenoxy group. The carbons attached to the chlorine atoms (C2 and C5) and the oxygen atom (C4) on the pyrimidine ring will be significantly shifted downfield. Data for the parent 2,4-dichloropyrimidine shows carbon signals at approximately 161, 158, and 118 ppm.[8]
- 1.3.3. Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Strong bands corresponding to the nitro group (NO_2) stretching are expected around 1530 and 1350 cm^{-1} . Aromatic C-H stretching vibrations will be observed above 3000 cm^{-1} . The C-O-C ether linkage will likely show a strong absorption in the 1250-1000 cm^{-1} region. The C-Cl bonds will have characteristic absorptions in the fingerprint region, typically below 800 cm^{-1} . Vibrational spectra of substituted pyrimidines are known to have ring stretching modes in the 1400-1610 cm^{-1} region.[9]
- 1.3.4. Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M^+) at m/z 286, with a characteristic isotopic pattern due to the presence of two chlorine atoms ($\text{M}+2$ and $\text{M}+4$ peaks). Fragmentation may involve the loss of the nitro group, the chlorine atoms, and cleavage of the ether bond.

Part 2: Synthesis and Manufacturing Insights

Recommended Synthetic Protocol

The most direct synthesis of **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine** involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4,5-trichloropyrimidine and 3-nitrophenol.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine**.

Experimental Protocol:

- To a solution of 3-nitrophenol in a suitable polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate).
- Stir the mixture at room temperature to form the corresponding phenoxide salt.
- Add a solution of 2,4,5-trichloropyrimidine to the reaction mixture.
- Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is worked up, typically by filtration to remove inorganic salts, followed by extraction and washing of the organic layer.
- The crude product is then purified, for instance, by recrystallization from a suitable solvent system to yield the final product.

Mechanistic Considerations

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the presence of the three chlorine atoms.^[10] The 3-nitrophenoxide ion acts as the nucleophile, attacking the C4 position of the 2,4,5-trichloropyrimidine. This position is generally the most reactive towards nucleophilic substitution in dichloropyrimidines.^{[1][11]} The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The subsequent loss of the chloride ion from the C4 position restores the aromaticity of the ring and yields the final product.

Purification and Quality Control

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining high-purity solid material. The choice of solvent for recrystallization is critical and should be determined empirically. For quality control, High-Performance Liquid Chromatography (HPLC) is a sensitive technique to assess the purity of the final compound. The structure of the purified product should be confirmed using spectroscopic methods such as NMR, IR, and Mass Spectrometry, as detailed in Part 1.3.

Part 3: Chemical Reactivity and Derivatization Potential

The Principles of Regioselectivity in Dichloropyrimidines

The reactivity of the two remaining chlorine atoms in **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine** is not identical. In general, for dichloropyrimidines, the order of reactivity for SNAr reactions is C4(6) > C2 >> C5.^[1] In our target molecule, the C4 position is

already substituted. Therefore, subsequent nucleophilic substitutions will primarily occur at the C2 position, as the C5-chloro is significantly less reactive. The electron-withdrawing nature of the pyrimidine ring and the substituents influences the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack.

Caption: Reactivity of positions on the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

- 3.2.1. Reactivity at the C2 Position: The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at this position, making the title compound a valuable intermediate for creating a library of disubstituted pyrimidines. The reaction conditions for these substitutions (e.g., choice of solvent, base, and temperature) will depend on the nucleophilicity of the incoming group.
- 3.2.2. Reactivity at the C5 Position: The C5-chloro is generally unreactive towards SNAr. However, under forcing conditions or with highly reactive nucleophiles, substitution at this position might be possible, although likely with lower yields compared to substitution at the C2 position.

Strategic Applications in Multi-step Syntheses

The differential reactivity of the C2 and C5 chlorine atoms can be exploited in multi-step syntheses to build complex molecular architectures. A selective substitution at the C2 position can be performed first, leaving the C5-chloro intact for a subsequent, different chemical transformation. This stepwise functionalization is a powerful strategy in the synthesis of targeted drug molecules.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The Pyrimidine Scaffold in Modern Therapeutics

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.^[2] Its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic systems contribute to its frequent use in drug design. Pyrimidine derivatives

exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

Role as a Key Intermediate

2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive chlorine atoms allows for the sequential introduction of different substituents, enabling the generation of diverse chemical libraries for biological screening. Dichloropyrimidine derivatives are frequently used in the development of kinase inhibitors, a major class of anticancer drugs. [7] While no specific patent was found for the direct use of CAS number 76661-24-0, its structural motifs are common in patented compounds for cancer therapy. For instance, similar 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine derivatives are key intermediates for small molecule anticancer drugs.[7][12]

Part 5: Safety, Handling, and Storage

Hazard Identification and Classification (Inferred)

While a specific Safety Data Sheet (SDS) for **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine** is not readily available, the safety precautions can be inferred from data on similar dichloropyrimidine compounds. Dichloropyrimidines are generally considered to be irritants to the skin and eyes.[13] Some are classified as corrosive. Inhalation of dust and direct contact should be avoided.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
- Hygiene: Wash hands thoroughly after handling.

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) and refrigeration (2-8°C) are recommended to prevent degradation.[3]
- Incompatibilities: Avoid contact with strong oxidizing agents.

Part 6: References

- Benchchem. (n.d.). Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from --INVALID-LINK--
- IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Retrieved from IOP Publishing.
- Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- A Chemtek. (n.d.). **2,5-dichloro-4-(3-nitrophenoxy)pyrimidine**. Retrieved from --INVALID-LINK--
- Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.
- Schrödinger. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO₂-4-Chloropyrimidine.
- ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2014). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.

- NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from the NIST WebBook.
- BLDpharm. (n.d.). 76661-24-0|**2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine**.
- ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
- ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).
- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
- Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
- NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from the NIST WebBook.
- Maina Technology. (n.d.). **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine**.
- ChemUniverse. (n.d.). **2,5-DICHLORO-4-(3-NITROPHENOXY)PYRIMIDINE** [P99214].
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenoxy.
- ResearchGate. (n.d.). ¹³C NMR spectra of synthesized model compound 4f.
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[¹³C NMR] - Chemical Shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing)
DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. [achemtek.com](https://www.achemtek.com) [achemtek.com]
- 4. 76661-24-0|2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine|BLD Pharm [bldpharm.com]
- 5. 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine - CAS:76661-24-0 - 迈纳科技商城-
阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、
济南迈纳科技有限公司 [manalab.cn]
- 6. chemuniverse.com [chemuniverse.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spectratabase.com [spectratabase.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine CAS number 76661-24-0]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2867756#2-5-dichloro-4-3-nitrophenoxy-pyrimidine-cas-number-76661-24-0\]](https://www.benchchem.com/product/b2867756#2-5-dichloro-4-3-nitrophenoxy-pyrimidine-cas-number-76661-24-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com